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Compound of Interest

Compound Name: Anticancer agent 192

Cat. No.: B12372909 Get Quote

The designation "Anticancer agent 192" is not a unique identifier and has been associated

with at least two distinct investigational compounds with different mechanisms of action. This

guide provides an in-depth technical overview of both agents, compiling available data on their

structure-activity relationships, experimental protocols, and signaling pathways.

Part 1: ICP-192 (Gunagratinib) - A Pan-FGFR Inhibitor

ICP-192, also known as gunagratinib, is a novel, orally active, irreversible pan-fibroblast growth

factor receptor (FGFR) inhibitor.[1] It has shown significant promise in clinical trials for the

treatment of advanced solid tumors harboring FGF/FGFR gene alterations.[2][3][4]

Structure-Activity Relationship of Gunagratinib
Gunagratinib potently and selectively inhibits FGFR1, 2, 3, and 4 by covalently binding to the

receptor.[3] Preclinical data indicate that it can overcome acquired resistance to first-generation

reversible FGFR inhibitors. The irreversible binding mechanism offers a potential advantage in

terms of sustained target inhibition.

Quantitative Data Summary
The clinical efficacy of gunagratinib has been evaluated in a Phase I/IIa clinical trial

(NCT03758664). Key quantitative data from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of Gunagratinib
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Target IC50 (nM)

FGFR1 1.4

FGFR2 1.5

FGFR3 2.4

FGFR4 3.5

Table 2: Clinical Efficacy of Gunagratinib in Patients with Advanced Solid Tumors with

FGF/FGFR Gene Aberrations (Phase I)

Parameter Value

Overall Response Rate (ORR) 33.3%

Complete Response (CR) 8.3% (1 patient with cholangiocarcinoma)

Partial Response (PR) 25% (3 patients)

Disease Control Rate (DCR) 91.7%

Table 3: Clinical Efficacy of Gunagratinib in Patients with Previously Treated Locally Advanced

or Metastatic Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa)

Parameter Value

Overall Response Rate (ORR) 52.9%

Disease Control Rate (DCR) 94.1%

Median Progression-Free Survival (mPFS) 6.93 months

Experimental Protocols
Phase I/IIa Clinical Trial (NCT03758664) Protocol Summary

Study Design: A multi-center, open-label, dose-escalation (Phase I) and dose-expansion

(Phase IIa) study.
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Patient Population:

Phase I (Dose Escalation): Patients with advanced solid tumors with or without FGF/FGFR

alterations who have progressed on standard treatment.

Phase IIa (Dose Expansion): Patients with locally advanced or metastatic

cholangiocarcinoma with FGFR2 fusions or rearrangements who had disease progression

after at least one prior treatment.

Treatment Regimen:

Phase I: Oral gunagratinib administered once daily (QD) in 21-day cycles at escalating

doses (starting from 2 mg).

Phase IIa: Oral gunagratinib administered at the recommended Phase II dose (20 mg

QD).

Outcome Measures:

Primary: Safety and tolerability, determination of Maximum Tolerated Dose (MTD) and

recommended Phase II dose (Phase I); Objective Response Rate (ORR) (Phase IIa).

Secondary: Pharmacokinetics, preliminary anti-tumor activity (ORR, DCR, PFS).

Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6

weeks until disease progression.

Signaling Pathways
Gunagratinib exerts its anticancer effects by inhibiting the FGFR signaling pathway. Aberrant

FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis through the

activation of several downstream pathways.
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Caption: Gunagratinib (ICP-192) inhibits FGFR signaling.
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Caption: Clinical trial workflow for Gunagratinib.

Part 2: Steroid-Based Histamine H3 Receptor Antagonist (Compound XXI)

The second molecule referred to as "Anticancer agent 192" in some commercial contexts is a

steroid-based histamine H3 receptor antagonist, also designated as compound XXI. While its

primary characterization is as a modulator of the histamine H3 receptor, its potential as an

anticancer agent is less documented in the available literature.

Structure-Activity Relationship
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This class of compounds, specifically the 17a-aza-d-homolactam chemotype, demonstrates

high affinity for the histamine H3 receptor, acting as antagonists or inverse agonists.

Optimization of this steroid-based scaffold has focused on eliminating off-target effects, such as

affinity for hERG and muscarinic receptors. The structure-activity relationship studies have

primarily aimed to enhance potency and selectivity for the H3 receptor.

Quantitative Data Summary
There is limited publicly available quantitative data regarding the anticancer activity of this

specific steroid-based compound. The primary research focuses on its high affinity for the H3

receptor. Studies on other histamine H3 receptor antagonists have suggested a potential role in

cancer therapy by inhibiting tumor growth and metastasis in certain cancer types, such as non-

small cell lung cancer and prostate cancer, by modulating signaling pathways like

PI3K/Akt/mTOR and MEK/ERK. However, specific IC50 values or clinical efficacy data for

compound XXI in cancer models are not readily available in the searched literature.

Experimental Protocols
Detailed experimental protocols for evaluating the anticancer activity of this specific steroid-

based histamine H3 receptor antagonist are not available in the provided search results.

General protocols for assessing the anticancer potential of novel compounds would typically

include:

In Vitro Cytotoxicity Assays: Determining the half-maximal inhibitory concentration (IC50)

against a panel of cancer cell lines using assays like MTT or CellTiter-Glo.

Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression using

flow cytometry.

Apoptosis Assays: Detecting the induction of programmed cell death through methods like

Annexin V staining or caspase activity assays.

In Vivo Tumor Xenograft Studies: Evaluating the anti-tumor efficacy of the compound in

animal models bearing human tumor xenografts.

Signaling Pathways
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The proposed, though not directly confirmed for compound XXI, anticancer mechanism for

histamine H3 receptor antagonists involves the modulation of key cancer-related signaling

pathways. Inhibition of the H3 receptor has been shown to suppress cancer cell growth and

metastasis by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways.
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Caption: Proposed anticancer signaling of H3R antagonists.

In conclusion, while both ICP-192 (gunagratinib) and the steroid-based histamine H3 receptor

antagonist (compound XXI) have been referred to as "Anticancer agent 192," they are

fundamentally different compounds with distinct mechanisms of action. Gunagratinib is a well-

documented anticancer agent with robust clinical data, whereas the anticancer potential of the

steroid-based compound is less established and warrants further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.4092
https://www.benchchem.com/product/b12372909#anticancer-agent-192-structure-activity-relationship
https://www.benchchem.com/product/b12372909#anticancer-agent-192-structure-activity-relationship
https://www.benchchem.com/product/b12372909#anticancer-agent-192-structure-activity-relationship
https://www.benchchem.com/product/b12372909#anticancer-agent-192-structure-activity-relationship
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12372909?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

